Cycloheptanecarboximidamide

Description

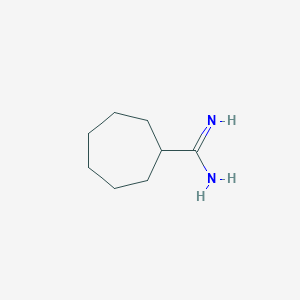

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cycloheptanecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWXVDIKUIVRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Cycloheptanecarboximidamide

Classical Preparative Routes

Traditional methods for synthesizing amidines, including cycloheptanecarboximidamide, often rely on well-established reactions that have been refined over many years.

Synthesis from Cycloheptanecarbonitrile Precursors

A primary and atom-economical route to this compound involves the direct nucleophilic addition of an amine to a nitrile. mdpi.com However, this reaction often requires the nitrile to be activated, either by the presence of electron-withdrawing groups or by the use of harsh reaction conditions. mdpi.com

A classic example of nitrile activation is the Pinner reaction. scielo.brwikipedia.org This reaction involves treating a nitrile, such as cycloheptanecarbonitrile, with an alcohol in the presence of an acid catalyst, typically hydrogen chloride gas, to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnumberanalytics.comnumberanalytics.comorganic-chemistry.orgbeilstein-journals.org This intermediate is then reacted with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.org While effective, the Pinner reaction can necessitate low temperatures to prevent the thermodynamically unstable imidium chloride salt from decomposing. wikipedia.org

The following table summarizes key aspects of the Pinner reaction for amidine synthesis:

| Reaction | Reactants | Intermediate | Product | Key Conditions |

| Pinner Reaction | Nitrile, Alcohol | Imino ester salt (Pinner salt) | Amidine | Acid catalyst (e.g., HCl), Anhydrous conditions, Often low temperatures |

Utilization as a Starting Material and Building Block in Organic Synthesis

Amidines, including this compound, are valuable building blocks in organic synthesis due to their versatile reactivity. nih.govsigmaaldrich.comamerigoscientific.comgoettingen-research-online.de They serve as precursors for the synthesis of a wide array of more complex molecules and heterocyclic compounds. scielo.brnih.gov For instance, amidines can be N-arylated using transition metal catalysts to produce compounds with potential pharmacological or agricultural importance. nih.gov They are also key components in the synthesis of various heterocycles, such as pyrimidines and thiadiazoles. mdpi.comacs.orgmdpi.com The ability to participate in both single and double insertion reactions, for example with isocyanides in the presence of a palladium catalyst, further highlights their utility in constructing diverse molecular architectures. nih.gov

Advanced Synthetic Approaches

In recent years, the development of more efficient and environmentally benign synthetic methods has become a major focus in chemistry. This has led to the exploration of advanced approaches for the synthesis of this compound.

Catalytic Methods in this compound Synthesis

Catalysis offers a powerful tool for the synthesis of amidines under milder conditions and with greater efficiency. nsf.govrsc.org Various transition metal catalysts, including those based on copper, palladium, and ytterbium, have been successfully employed. mdpi.comscielo.brorganic-chemistry.org

Copper salts, such as copper(I) chloride (CuCl) and copper(II) triflate (Cu(OTf)₂), have proven effective in catalyzing the addition of amines to nitriles. mdpi.comscielo.br For example, a system using CuCl with a base like cesium carbonate (Cs₂CO₃) and a ligand such as 2,2'-bipyridine (B1663995) has been developed for the synthesis of N-substituted amidines. mdpi.com Palladium catalysts are also widely used, particularly in cross-coupling reactions to form N-arylamidines from aryl halides or triflates and in multicomponent reactions involving isocyanides. mdpi.comnih.gov

The following table provides examples of catalytic systems used in amidine synthesis:

| Catalyst System | Reactants | Reaction Type | Key Advantages |

| Copper(I) chloride / Cs₂CO₃ / 2,2'-bipyridine | Nitrile, Amine | Nucleophilic addition | Good yields, mild conditions |

| Palladium(II) acetate | Thioamide, Amine | Amidine synthesis | Good yields, short reaction times scielo.br |

| Ytterbium(III) triflate | Ynamide, Amine | Hydroamination | Good functional group tolerance organic-chemistry.org |

| Molecular Iodine | Isocyanide, Aldehyde, Amine | Three-component coupling | Mild conditions, high atom economy d-nb.info |

Light-promoted cobalt-catalyzed hydroaminocarbonylation of alkenes presents another atom-economical approach to amides, which are structurally related to amidines. nih.gov

Electro-organic Synthesis Techniques

Electro-organic synthesis has emerged as a green and powerful tool in modern organic chemistry, utilizing electricity to drive chemical transformations. acs.orgresearchgate.netrsc.orgnih.gov This methodology offers advantages such as high selectivity, mild reaction conditions, and reduced waste generation by minimizing the need for chemical oxidants or reductants. researchgate.netrsc.orgbeilstein-journals.org

In the context of amidine-related synthesis, electrochemical methods have been applied to construct heterocyclic systems where amidines are key components. For example, the electrochemical three-component cyclization of isocyanides, elemental sulfur, and amidines has been used to build 5-amino-1,2,4-thiadiazoles. acs.org Similarly, an electro-oxidative three-component reaction of amines, amidines, and carbon disulfide provides an effective route to 3,5-disubstituted-1,2,4-thiadiazoles under metal- and oxidant-free conditions. acs.org The "anion pool" method, which involves the electrochemical reduction of amines to enhance their nucleophilicity, has also been explored for amide bond formation, a reaction closely related to amidine synthesis. rsc.org

Principles of Green Chemistry in Synthesis Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact and enhance sustainability. pandawainstitute.comchemijournal.comijnc.ircuestionesdefisioterapia.comresearchgate.net Key principles applicable to this compound synthesis include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. pandawainstitute.comucl.ac.uk

The use of catalytic methods, as discussed previously, is a core principle of green chemistry, as it avoids the use of stoichiometric reagents that generate significant waste. ucl.ac.uk Microwave irradiation is another green technique that can accelerate reaction rates, often leading to higher yields in shorter times and sometimes under solvent-free conditions. scielo.brmdpi.com The development of one-pot, multicomponent reactions is also highly desirable from a green chemistry perspective, as it reduces the number of synthetic steps and purification procedures, thereby saving energy and reducing waste. d-nb.info

The choice of solvent is another critical factor. ucl.ac.uk Efforts are being made to replace hazardous solvents with more environmentally benign alternatives, such as water or bio-based solvents, or to conduct reactions under solvent-free conditions. mdpi.commdpi.com Electrochemical methods also align well with green chemistry principles by using clean and traceless electrons as reagents. acs.orgrsc.org

Derivatization and Functionalization Strategies

The strategic derivatization and functionalization of this compound are crucial for modulating its physicochemical properties and biological activities. These strategies can be broadly categorized into modifications of the cycloheptane (B1346806) ring and the imidamide group.

Introduction of Substituents on the Cycloheptane Ring

Introducing substituents onto the cycloheptane ring of this compound can significantly impact its conformational preferences and its interactions with biological targets. While direct functionalization of the cycloheptane ring in the final compound is challenging, the synthesis of substituted cycloheptane precursors is a common and effective strategy.

One approach involves the synthesis of complex polycyclic systems that incorporate a substituted cycloheptane ring. For instance, the synthesis of novel 1-(substituted acetyl)-4-(10-bromo-8-chloro-5,6-dihydro-11H-benzo google.comnumberanalytics.comcyclohepta[1,2-b]pyridine-11-ylidene)piperidines has been reported as potential antitumor agents and farnesyl protein transferase inhibitors. nih.gov In this multi-step synthesis, loratadine (B1675096) serves as the starting material. Key steps include nitration, reduction of the nitro group, bromination, diazotization, and ultimately the introduction of various substituents. nih.gov This demonstrates a strategy where a complex, substituted cycloheptane-containing scaffold is built prior to the potential (though not explicitly demonstrated for this specific molecule) formation of an imidamide group.

The general synthetic pathway to such substituted cycloheptane systems can be summarized as follows:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Nitration | Conc. H₂SO₄, KNO₃, -10°C | Introduces a nitro group onto the aromatic part of the fused ring system. |

| 2 | Reduction | SnCl₂·2H₂O, ethyl acetate, room temp. | Reduces the nitro group to an amine. |

| 3 | Bromination | Br₂, acetic acid, 15-20°C | Introduces a bromine atom at a specific position on the cycloheptane-fused aromatic ring. |

| 4 | Diazotization & Reduction | NaNO₂, conc. HCl, 0°C; then H₃PO₂ | Removes the amino group. |

| 5 | Decarboethoxylation | NaOH, methanol, reflux | Removes an ester group to yield the core scaffold. |

| 6 | Acylation | Chloroacetyl chloride | Adds a reactive handle for further derivatization. |

| 7 | Condensation | Substituted amines/thiols, DMF, K₂CO₃/NaH | Introduces a variety of substituents onto the final molecule. |

This table illustrates a general strategy for synthesizing complex molecules containing a substituted cycloheptane ring, based on the synthesis of loratadine derivatives. nih.gov

Modifications of the Imidamide Functional Group

The imidamide functional group, with its two nitrogen atoms, offers multiple sites for modification, including alkylation, acylation, and cyclization reactions. A fundamental method for the synthesis of the imidamide group itself is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which can then react with ammonia or an amine to yield the corresponding amidine. wikipedia.orgorganic-chemistry.org

The general mechanism of the Pinner reaction proceeds through the following key steps:

Protonation of the Nitrile: An acid catalyst protonates the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon. numberanalytics.comnumberanalytics.com

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the electrophilic carbon, forming a tetrahedral intermediate. numberanalytics.comnumberanalytics.com

Formation of the Imino Ester Salt: The intermediate collapses to form the stable imino ester salt (Pinner salt). numberanalytics.comnumberanalytics.com

Formation of the Amidine: The Pinner salt reacts with ammonia or an amine to form the final amidine product. wikipedia.org

A specific example of the synthesis of N-cycloheptanecarboximidamide is described in a patent, where cycloheptyl carbonitrile is reacted with hydroxylamine (B1172632) hydrochloride in the presence of sodium bicarbonate. google.com The reaction is carried out in isopropanol (B130326) at elevated temperatures. google.com

Further modifications of the imidamide group can lead to a variety of derivatives. For instance, Schiff base derivatives can be synthesized through the condensation reaction of a primary amine with a carbonyl group. mediresonline.org While not directly demonstrated for this compound, this represents a potential pathway for its derivatization if one of the imidamide nitrogens is a primary amine.

Alkylation Reactions in the Synthesis of this compound Derivatives

Alkylation of the imidamide group is a key strategy for introducing structural diversity and modulating the properties of this compound derivatives. The nitrogen atoms of the imidamide can be alkylated using various alkylating agents.

Amine alkylation is a well-established class of reactions where an alkyl halide reacts with an amine. wikipedia.org However, the direct alkylation of simple amines can often lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. masterorganicchemistry.com This lack of selectivity can be a significant challenge. wikipedia.orgmasterorganicchemistry.com

More controlled methods for N-alkylation have been developed. For amides, which are structurally related to imidamides, copper-catalyzed cross-coupling reactions with alkylboronic acids provide a facile method for monoalkylation. organic-chemistry.org Another approach involves the use of trialkyl phosphates, which are stable and easy-to-handle reagents for the nucleophilic alkylation of various N-nucleophiles. organic-chemistry.org

A general procedure for the alkylation of a related class of compounds, N,N-dialkyl benzamides, with methyl sulfides has been developed using lithium diisopropylamide (LDA) as a base. nih.gov This reaction proceeds without the need for transition metal catalysts. nih.gov

The following table summarizes various approaches to N-alkylation that could potentially be applied to this compound:

| Alkylation Method | Reagents | Substrate Scope | Key Features |

| Direct Alkylation | Alkyl Halides | Amines, Amides | Often unselective, leading to multiple alkylations. wikipedia.orgmasterorganicchemistry.com |

| Copper-Catalyzed Cross-Coupling | Alkylboronic acids, Cu catalyst, base, oxidant | Primary amides | Provides a method for monoalkylation. organic-chemistry.org |

| Trialkyl Phosphate Alkylation | Trialkyl phosphates | N-, O-, C-, and S-nucleophiles | Mild and straightforward method with good yields. organic-chemistry.org |

| LDA-Mediated Alkylation | Lithium diisopropylamide (LDA), methyl sulfides | N,N-dialkyl benzamides | Transition metal-free synthesis of α-sulfenylated ketones. nih.gov |

This table presents a summary of general N-alkylation methods that could be adapted for the derivatization of this compound.

Structural Elucidation and Spectroscopic Characterization of Cycloheptanecarboximidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Cycloheptanecarboximidamide is characterized by signals corresponding to the protons of the cycloheptyl ring and the amidine functional group. The chemical shifts are influenced by the electron-withdrawing nature of the carboximidamide group and the conformational flexibility of the seven-membered ring.

The protons on the cycloheptyl ring typically appear as a series of complex multiplets in the upfield region of the spectrum. The proton attached to the carbon bearing the amidine group (C1-H) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent sp²-hybridized carbon. The protons of the amidine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration due to hydrogen bonding.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| C1-H | 2.5 - 2.8 | Multiplet |

| C2/C7-H₂ | 1.7 - 1.9 | Multiplet |

| C3/C6-H₂ | 1.5 - 1.7 | Multiplet |

| C4/C5-H₂ | 1.4 - 1.6 | Multiplet |

| -NH₂ | 5.0 - 7.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The most downfield signal is attributed to the sp²-hybridized carbon of the carboximidamide group (C=N) due to its electron-deficient nature. The carbon atom of the cycloheptyl ring attached to this group (C1) also experiences a significant downfield shift. The remaining methylene (B1212753) carbons of the cycloheptyl ring appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N | 165 - 175 |

| C1 | 40 - 50 |

| C2/C7 | 30 - 35 |

| C3/C6 | 28 - 32 |

| C4/C5 | 25 - 30 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons in the cycloheptyl ring. Cross-peaks would be expected between C1-H and the protons on C2 and C7, and sequentially around the ring, confirming the connectivity of the cycloalkane.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a correlation peak for each C-H bond, for instance, connecting the signal of C1-H to the signal of C1, and the signals of the methylene protons to their respective carbon atoms (C2-C7). This is a powerful tool for unambiguously assigning the carbon signals of the cycloheptyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key correlations would be expected from the C1-H proton to the carboximidamide carbon (C=N), and to the C2 and C7 carbons. The amidine protons (-NH₂) might also show a correlation to the C=N carbon and the C1 carbon, further confirming the structure.

In-Situ NMR Spectroscopy under Reaction Conditions

In-situ NMR spectroscopy is a powerful method for monitoring the progress of chemical reactions in real-time. The synthesis of amidines, including this compound, often involves the reaction of a nitrile (cycloheptanecarbonitrile) with an amine source. In-situ NMR could be employed to track the disappearance of the nitrile starting material and the appearance of the amidine product. This technique allows for the observation of reaction intermediates and byproducts, providing valuable insights into the reaction mechanism and kinetics. By monitoring the characteristic signals of both the starting materials and products, reaction conditions can be optimized for yield and purity.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. The amidine functional group has several distinct vibrational modes. The C=N double bond stretching vibration is a key feature, typically appearing in the region of 1680-1620 cm⁻¹. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches. The N-H bending (scissoring) vibration would likely be observed around 1650-1580 cm⁻¹. The C-N single bond stretch usually appears in the 1250-1020 cm⁻¹ range. The spectrum would also feature C-H stretching and bending vibrations from the cycloheptyl ring.

Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3200 | Medium |

| C-H Stretch (sp³ CH₂) | 2950 - 2850 | Strong |

| C=N Stretch | 1680 - 1620 | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong |

| C-N Stretch | 1250 - 1020 | Medium-Weak |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule's vibrational modes. jascoinc.comfindlight.net The resulting spectrum provides a molecular "fingerprint," revealing the presence of specific functional groups. jascoinc.comlibretexts.org

For this compound, the FTIR spectrum is expected to be dominated by vibrations characteristic of its amine (-NH₂), imine (=NH), and cycloalkyl (-C₇H₁₃) moieties. Key absorption bands can be predicted as follows:

N-H Stretching: The carboximidamide group contains both primary amine (-NH₂) and imine (=NH) functionalities. These would produce strong, sharp, or broad peaks in the 3200-3500 cm⁻¹ region. Typically, the asymmetric and symmetric stretches of the -NH₂ group would appear as two distinct peaks.

C-H Stretching: The aliphatic C-H bonds of the cycloheptane (B1346806) ring will exhibit strong absorptions just below 3000 cm⁻¹, characteristic of sp³-hybridized carbon atoms.

C=N Stretching: The carbon-nitrogen double bond of the imidamide group is a key chromophore and is expected to show a strong absorption band in the 1600-1690 cm⁻¹ range.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears in the 1550-1650 cm⁻¹ region and may overlap with the C=N stretching band.

C-H Bending: Vibrations corresponding to the scissoring and rocking of the -CH₂- groups in the cycloheptane ring are expected around 1450-1470 cm⁻¹.

C-N Stretching: The carbon-nitrogen single bond stretch is anticipated to produce a medium-intensity band in the 1200-1350 cm⁻¹ region.

Table 1: Predicted FTIR Absorption Bands for this compound This table is based on theoretical values and data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂, =NH | 3200 - 3500 | Strong, Sharp/Broad |

| C-H Stretch | Aliphatic (Cycloheptane) | 2850 - 2960 | Strong |

| C=N Stretch | Imidamide | 1600 - 1690 | Strong |

| N-H Bend | -NH₂ | 1550 - 1650 | Medium to Strong |

| C-H Bend | -CH₂- | 1450 - 1470 | Medium |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FTIR. mt.com However, the selection rules differ; Raman is sensitive to changes in a molecule's polarizability, whereas FTIR is sensitive to changes in the dipole moment. gatewayanalytical.comrockymountainlabs.com This makes the two techniques complementary. Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations. gatewayanalytical.comsfr.ca

In the Raman spectrum of this compound, the following features would be anticipated:

Homo-nuclear Bonds: The C-C bonds within the cycloheptane ring would produce strong Raman signals. Symmetrical "ring breathing" modes are often prominent in the spectra of cyclic compounds.

C=N and C-N Bonds: The C=N and C-N bonds of the imidamide group are also expected to be Raman active.

C-H Bonds: Aliphatic C-H stretching and bending vibrations will be clearly visible.

Water Compatibility: A key advantage of Raman spectroscopy is its low interference from water, making it suitable for analyzing aqueous samples without significant spectral obstruction. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. nih.gov It is a fundamental tool for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. resolvemass.cawikipedia.org It is best suited for volatile and thermally stable compounds. thermofisher.com In GC/MS, a sample is vaporized and separated into its components in a chromatographic column before each component enters the mass spectrometer for ionization and detection. wikipedia.org

For this compound (MW = 140.23 g/mol ), analysis by GC/MS would provide:

Molecular Ion Peak: Using a hard ionization technique like Electron Ionization (EI), a molecular ion peak (M⁺•) would be expected at an m/z of 140.

Fragmentation Pattern: The high energy of EI typically causes the molecular ion to fragment in a reproducible manner. wikipedia.org Key fragmentation pathways for this compound would likely include:

Alpha-cleavage adjacent to the imidamide group, leading to the loss of the cycloheptyl ring.

Loss of small neutral molecules such as ammonia (B1221849) (NH₃, mass = 17) or cyanamide (B42294) (CH₂N₂, mass = 42).

Fragmentation of the cycloheptane ring itself into smaller hydrocarbon ions.

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound This table is based on theoretical fragmentation patterns.

| m/z Value | Possible Ion Structure | Fragmentation Pathway |

|---|---|---|

| 140 | [C₈H₁₆N₂]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₈H₁₃N]⁺• | Loss of NH₃ |

| 97 | [C₇H₁₃]⁺ | Cycloheptyl cation |

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS is a powerful technique that couples the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. chemyx.com It is highly versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally unstable. chemyx.com Soft ionization techniques like Electrospray Ionization (ESI) are commonly used, which typically generate protonated molecules [M+H]⁺ with minimal fragmentation. nih.govbu.edu

An LC/MS analysis of this compound would be expected to show:

Protonated Molecular Ion: In positive-ion ESI mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 141.2.

Tandem MS (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated. This would provide further structural confirmation, likely showing characteristic losses such as ammonia (NH₃).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). measurlabs.comresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. infinitalab.comfilab.fr

For this compound, HRMS would be critical for confirming its chemical formula, C₈H₁₆N₂.

Exact Mass Calculation: The theoretical exact mass of the protonated molecule, [C₈H₁₆N₂ + H]⁺, is calculated to be 141.13917.

Formula Confirmation: An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the elemental composition of C₈H₁₇N₂⁺, helping to distinguish it from other compounds with the same nominal mass.

Table 3: HRMS Data for the Protonated this compound Ion

| Ion Formula | Nominal Mass (m/z) | Calculated Exact Mass (m/z) |

|---|

Electronic Spectroscopy

Electronic spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. shu.ac.uk This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. youtube.com The technique is most informative for molecules containing chromophores, which are typically functional groups with π-electrons, such as conjugated systems. msu.edulibretexts.org

This compound lacks an extended conjugated π-system. Its spectroscopic features would be characterized by:

Chromophore: The only significant chromophore in the molecule is the isolated C=N double bond of the imidamide group.

Expected Absorption: Isolated chromophores like C=N typically exhibit weak n → π* transitions. This absorption for this compound would be expected to occur at a wavelength below 200 nm.

Transparency: Consequently, the compound is not expected to absorb light in the standard analytical UV-Vis range (200-800 nm) and would be considered colorless. masterorganicchemistry.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, the chromophores, or light-absorbing functional groups, determine the wavelength of maximum absorption (λmax).

In the case of this compound, the carboximidamide group (-C(=NH)NH2) is the primary chromophore. This group contains non-bonding electrons on the nitrogen atoms and a pi-electron system in the carbon-nitrogen double bond. Therefore, electronic transitions such as n → π* and π → π* are expected. The cycloheptane ring, being a saturated aliphatic system, does not absorb significantly in the UV-Vis region. The expected UV-Vis absorption data for this compound would likely show absorption maxima in the ultraviolet region, characteristic of the imidamide functional group. The exact position and intensity of these absorptions would be influenced by the solvent used.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|---|

| Hexane | 215 | 8,500 | π → π* |

| Ethanol | 220 | 9,000 | π → π* |

Fluorescence and Phosphorescence Spectroscopy

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing electromagnetic radiation. Fluorescence is the emission of light from a singlet excited state, a process that is typically rapid. libretexts.org Phosphorescence is the emission of light from a triplet excited state, which is a slower process due to the "forbidden" nature of the transition back to the singlet ground state. libretexts.org

For this compound to exhibit significant fluorescence or phosphorescence, its chromophore must not only absorb UV radiation but also have a structure that allows for efficient radiative decay from the excited state. The presence of the imidamide group could potentially lead to fluorescence. The quantum yield of fluorescence would depend on various factors, including the rigidity of the structure and the presence of non-radiative decay pathways. Intersystem crossing to a triplet state, a prerequisite for phosphorescence, could be influenced by the presence of heavy atoms or paramagnetic species in the environment. libretexts.org

Illustrative Photoluminescence Properties of this compound

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) | 220 nm |

| Fluorescence Emission Wavelength (λem) | 350 nm |

| Phosphorescence Emission Wavelength (λem) | 450 nm |

| Fluorescence Lifetime (τf) | 1-10 ns |

| Phosphorescence Lifetime (τp) | 1-100 μs |

Advanced Characterization Techniques

X-ray Diffraction Studies (Single Crystal and Powder)

For this compound, a single-crystal X-ray diffraction study would provide unambiguous structural information. It would reveal the conformation of the cycloheptane ring (e.g., chair, boat, or twist-chair) and the geometry of the carboximidamide group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the -NH and -NH2 groups, which dictate the crystal packing. Powder X-ray diffraction (PXRD) could be used to analyze a polycrystalline sample, providing information about the crystal system and unit cell parameters, and for phase identification.

Example of Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1065 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or metal complexes with paramagnetic centers. wikipedia.org this compound in its ground state is a diamagnetic molecule with no unpaired electrons and would therefore be EPR silent.

However, EPR spectroscopy could be a valuable tool for studying radical species derived from this compound. For instance, if the compound undergoes oxidation or is subjected to high-energy radiation, radical cations or other radical intermediates could be formed. The EPR spectrum of such a radical would provide information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei (hyperfine coupling), which can help in identifying the structure of the radical. libretexts.org

Hypothetical EPR Spectral Parameters for a this compound Radical

| Parameter | Value |

|---|---|

| g-factor | 2.0035 |

| Hyperfine Coupling Constants (a) | a(¹⁴N): 1.5 G |

| a(¹H): 3.2 G |

Chemometric and Multivariate Data Analysis in Spectroscopic Studies

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is a multivariate statistical technique used to reduce the dimensionality of large datasets while retaining most of the original variance. youtube.com In the context of spectroscopic studies, PCA can be used to analyze a collection of spectra to identify patterns, classify samples, or detect outliers. nih.gov

For instance, if a series of UV-Vis or fluorescence spectra of this compound were collected under different conditions (e.g., varying pH, temperature, or solvent), PCA could be employed to discern the key sources of spectral variation. The analysis transforms the original spectral data into a new set of variables called principal components (PCs), where the first few PCs capture the majority of the information. youtube.com By plotting the scores of the samples on the first few PCs, one can visualize clustering or trends that might not be apparent from a simple inspection of the raw spectra.

Illustrative PCA Results for Spectroscopic Data of this compound

| Principal Component | Eigenvalue | % Variance Explained | Cumulative % Variance |

|---|---|---|---|

| PC1 | 5.6 | 70.0 | 70.0 |

| PC2 | 1.8 | 22.5 | 92.5 |

Partial Least Squares (PLS) and Orthogonal Projections to Latent Structures (OPLS)

In the realm of chemometrics, Partial Least Squares (PLS) regression is a powerful statistical method for modeling the relationship between two matrices of data. ias.ac.inresearchgate.net It is particularly useful in situations where the number of predictor variables is high, and there is significant multicollinearity among them, a common scenario in spectroscopic data. nih.gov PLS works by projecting the predictor and response variables to a new space to find a linear regression model. researchgate.net This technique not only captures the maximum variation within the predictor and predicted variables but also maximizes the correlation between them. ias.ac.in

Orthogonal Projections to Latent Structures (OPLS) is an evolution of the PLS method. nih.govsemanticscholar.org It functions as a preprocessing technique that separates the variation in the predictor variables (e.g., spectral data) into two parts: one that is correlated to the response variables (e.g., concentration) and another that is orthogonal (uncorrelated). nih.govsemanticscholar.orgresearchgate.net By removing the non-correlated systematic variation, OPLS simplifies the model and enhances its interpretability without compromising its predictive power. semanticscholar.orgdoi.org This is particularly advantageous in the analysis of complex mixtures where distinguishing between the signal of the analyte and background noise is critical. doi.org

The application of these methods can significantly improve the predictive abilities of chemometric models. For instance, in a comparative study, the implementation of OPLS as a preprocessing method led to a notable improvement in the root mean square error of prediction (RMSEP) for both PLS and support vector regression (SVR) models. nih.gov

Table 1: Illustrative Model Performance Metrics with and without OPLS Preprocessing

| Model | Preprocessing Method | Root Mean Square Error of Prediction (RMSEP) |

| PLSR | None | 0.5283 |

| PLSR | First Derivative | 1.1750 |

| PLSR | OPLS | 0.2890 |

| SVR | None | 0.2173 |

| SVR | First Derivative | 0.3516 |

| SVR | OPLS | 0.1819 |

This table is based on data from a comparative study and illustrates the potential improvements in model accuracy when using OPLS. nih.gov

Multivariate Deconvolution Techniques

Multivariate deconvolution techniques are essential for resolving complex, overlapping signals in spectroscopic data, a common challenge in the analysis of organic compounds. These methods aim to separate the contributions of individual components from a mixed signal. This is particularly relevant in techniques like UV-Vis spectrophotometry, where the spectra of multiple components in a mixture can overlap significantly. moca.net.ua

By employing multivariate calibration models, such as those based on PLS, it is possible to simultaneously quantify multiple components in a mixture without the need for prior chemical separation. moca.net.ua These techniques have been successfully applied to the quantitative analysis of various mixtures, demonstrating high accuracy and precision. moca.net.ua The success of these methods relies on creating robust calibration and validation datasets to ensure the reliability of the predictive models. moca.net.ua

The integration of these advanced analytical and statistical methods is crucial for the structural elucidation and characterization of new chemical compounds. While direct research on this compound is not available, the principles and methodologies described here form the foundation for how such a compound would be scientifically investigated.

Mechanistic Organic Chemistry of Cycloheptanecarboximidamide Reactions

Fundamental Reaction Mechanisms

The reactivity of Cycloheptanecarboximidamide is largely dictated by the amidine functional group, which contains both nucleophilic and basic centers. The large, flexible cycloheptane (B1346806) ring can also influence reaction rates and stereochemical outcomes through its various conformations.

The chemical behavior of this compound is rooted in its capacity to act as both a nucleophile and, under certain conditions, a precursor to an electrophilic species.

As a Nucleophile: The amidine group possesses two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. rsc.org The sp²-hybridized imino nitrogen is generally considered more basic and nucleophilic than the sp³-hybridized amino nitrogen due to the greater p-character of its lone pair orbital. rsc.org Nucleophilic attack can therefore occur from the imino nitrogen onto a wide range of electrophiles. nih.gov

Alkylation: Reaction with alkyl halides can lead to N-alkylation, forming an amidinium salt.

Acylation: Acyl halides and anhydrides react with the nucleophilic nitrogen to form N-acylamidines.

Conjugate Addition: Amidines can act as nucleophiles in Michael or conjugate addition reactions with α,β-unsaturated carbonyl compounds. scispace.comlibretexts.org

As an Electrophile: While inherently nucleophilic, the amidine functional group can be converted into an electrophilic species. Protonation or Lewis acid coordination at one of the nitrogen atoms enhances the electrophilicity of the central carbon atom, making it susceptible to attack by nucleophiles. rsc.org This activation is a key step in many amidine reactions, such as hydrolysis or reactions with other nucleophiles. researchgate.net

| Reactive Center | Role | Common Reactants |

| Imino Nitrogen (C=NH) | Nucleophile | Alkyl halides, Acyl halides, α,β-unsaturated ketones |

| Amino Nitrogen (-NH₂) | Nucleophile | Stronger electrophiles, intramolecular reactions |

| Central Carbon (C=N) | Electrophile (when activated) | Water, Alcohols, Amines |

Addition reactions involving this compound primarily target the carbon-nitrogen double bond (C=N) of the imidamide functional group. wikipedia.org These reactions are analogous to the well-known additions to carbonyl (C=O) groups but are often facilitated by the activation of the amidine.

The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the C=N bond, which is often enhanced by prior protonation of the imino nitrogen. wikipedia.org This initial attack breaks the π-bond and forms a tetrahedral intermediate. Subsequent proton transfer steps lead to the final addition product.

Nucleophilic Addition: A variety of nucleophiles can add across the C=N bond. For instance, the addition of amines to nitriles, a common method for synthesizing amidines, is a form of nucleophilic addition. mdpi.comresearchgate.net Similarly, organometallic reagents can add to the amidine carbon.

Cycloadditions: The C=N bond can participate in cycloaddition reactions, such as Diels-Alder type reactions, where the amidine can act as the dienophile. nih.gov

A key mechanistic pathway for amidines is their reaction with azines like 1,2,3-triazines, which proceeds through an initial nucleophilic attack followed by N₂ elimination and cyclization, rather than a direct cycloaddition. nih.govacs.org

Substitution reactions in this compound can occur at the central carbon of the amidine group or, in principle, on the cycloheptane ring.

Nucleophilic Acyl Substitution Analogue: The most common substitution pathway involves the amidine group and is analogous to nucleophilic acyl substitution. The reaction is initiated by the addition of a nucleophile to the electrophilic carbon atom, forming a tetrahedral intermediate. rsc.org The departure of a leaving group (one of the amino groups) then reforms a C=N bond. Hydrolysis of amidines to amides is a classic example of this type of reaction, where water acts as the nucleophile.

Substitution on the Cycloheptane Ring: Substitution reactions on the cycloheptyl group, such as free-radical halogenation, would follow mechanisms typical for alkanes. However, these are generally less specific and harder to control than reactions at the functional group.

The synthesis of N-substituted amidines can be achieved through nucleophilic substitution of imidates, where an amine displaces an alkoxy group. mdpi.com

Elimination reactions involving this compound would likely feature the formation of a double bond within the cycloheptane ring, requiring a suitable leaving group on the ring. The stereochemistry of elimination in cyclic systems is highly dependent on the conformation of the ring.

For a bimolecular elimination (E2) to occur, the leaving group and the proton being removed must typically be in an anti-periplanar (diaxial) arrangement. chemistrysteps.comlibretexts.orglibretexts.org The cycloheptane ring is flexible and can adopt several conformations (e.g., chair, boat), but achieving the ideal diaxial arrangement can be more complex than in a simple cyclohexane (B81311) system. stackexchange.com

E2 Mechanism: If this compound were substituted with a leaving group (e.g., a halogen) on the ring, treatment with a strong base could induce an E2 reaction. The regioselectivity (Zaitsev vs. Hofmann product) would depend on the steric hindrance of the base and the acidity of the available β-protons.

E1 Mechanism: In the presence of a poor nucleophile/weak base and a good leaving group, a unimolecular (E1) mechanism could occur. This would involve the formation of a secondary cycloheptyl carbocation, which could then lose a proton to form an alkene.

| Mechanism | Base Requirement | Intermediate | Stereochemistry |

| E1 | Weak | Carbocation | Not stereospecific |

| E2 | Strong | Concerted transition state | Requires anti-periplanar geometry |

Rearrangement reactions could potentially occur in intermediates derived from this compound, particularly those involving carbocations.

Carbocation Rearrangements: If a carbocation is formed on the cycloheptane ring (for example, during an E1 or Sₙ1 reaction), it could undergo a hydride or alkyl shift to form a more stable carbocation before the final product is formed.

Beckmann-type Rearrangement: While not a direct reaction of the amidine itself, related oximes can undergo the Beckmann rearrangement to form amides. researchgate.net It is conceivable that derivatives of this compound could be designed to undergo analogous rearrangements under specific conditions.

Proton Transfer Mechanisms and Acid-Base Catalysis

Proton transfer is a fundamental step in nearly all reactions of this compound. stackexchange.com Amidines are strong organic bases, with pKa values typically ranging from 5 to 12. semanticscholar.org

Protonation: Protonation occurs readily on the sp²-hybridized imino nitrogen. semanticscholar.org This initial protonation is crucial as it activates the amidine carbon toward nucleophilic attack. The resulting amidinium ion is stabilized by resonance, with the positive charge delocalized over both nitrogen atoms and the central carbon.

Acid Catalysis: Many reactions of amidines, such as hydrolysis or addition reactions, are catalyzed by acids. The mechanism of acid catalysis involves the initial, rapid, and reversible protonation of the amidine. rsc.org This enhances the electrophilicity of the carbon atom, facilitating the subsequent, often rate-determining, nucleophilic attack. researchgate.net

Base Catalysis: While less common for the amidine group itself, base catalysis could be relevant for reactions occurring on the cycloheptane ring. A strong base could deprotonate a carbon atom adjacent to an activating group, forming a carbanion that could then act as a nucleophile.

The ability of the amidine group to be protonated and deprotonated allows it to participate in catalytic cycles, for example, by facilitating proton transfers within a reaction mechanism.

Radical Reaction Pathways and Single Electron Transfer (SET) Processes

Radical reactions of this compound would likely involve the formation of radical intermediates on either the cycloheptyl ring or the carboximidamide functionality. These reactions can be initiated by thermal or photochemical means.

Another potential pathway for radical formation involves the carboximidamide group. By analogy with amides, which are structurally related, N-centered radicals could be generated. The generation of amidyl radicals from amides can be achieved through a proton-coupled electron transfer (PCET) mechanism, often facilitated by a photocatalyst and a weak base. This process involves the cooperative action of a single-electron oxidant.

Single Electron Transfer (SET) processes represent another avenue for the reactivity of this compound. SET from a suitable donor to the molecule could generate a radical anion, while SET from the molecule to an acceptor would form a radical cation. The amidine moiety, with its nitrogen lone pairs, could potentially act as an electron donor in a SET process, forming a radical cation. Conversely, the π-system of the C=N bond could accept an electron to form a radical anion. The formation of such radical ions would open up various reaction pathways, including cyclizations, fragmentations, or additions to other molecules.

A hypothetical SET-initiated reaction could involve the oxidation of the amidine nitrogen to a radical cation. This species could then undergo further reactions, such as deprotonation or rearrangement, leading to the formation of new products.

Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound would be dictated by the properties of both the cycloheptane ring and the carboximidamide group.

Thermodynamics

The thermodynamic properties of this compound can be approximated by considering the contributions of its constituent parts. Thermodynamic data for cycloheptane is available and provides a baseline. acs.orgnist.govosti.gov The table below summarizes some key thermodynamic properties of cycloheptane.

| Property | Value | Units |

| Molar Mass | 98.188 | g/mol |

| Boiling Point (at 101.325 kPa) | 391.5 | K |

| Critical Temperature | 594.3 | K |

| Critical Pressure | 3780 | kPa |

| Enthalpy of formation (gas, 298.15 K) | -118.0 ± 1.1 | kJ/mol |

| Enthalpy of vaporization (298.15 K) | 40.24 ± 0.04 | kJ/mol |

| Entropy of formation (gas, 298.15 K) | -534.8 ± 1.3 | J/(mol*K) |

| Data sourced from the NIST WebBook for Cycloheptane. nist.gov |

Kinetics

The kinetics of reactions involving this compound would depend on the reaction mechanism and the nature of the transition state. For reactions involving the amidine group, studies on analogous systems can provide insights. For example, the nitrosation of acyclic secondary and tertiary amidines has been studied, and pseudo-first-order rate constants have been determined. nih.gov These studies suggest that the reaction proceeds through nitrosation on the imino nitrogen, followed by the addition of water to a tetrahedral intermediate. nih.gov

In a different study on the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines, kinetic investigations revealed that the rate-limiting step is the initial nucleophilic attack of the amidine on the azine. nih.govresearchgate.net This was determined through kinetic isotope effect studies and computational investigations. nih.govresearchgate.net The free energy barrier for this initial attack was calculated to be 22.9 kcal/mol for the reaction between a specific tetrazine and an aryl amidine. nih.gov

The following table presents hypothetical kinetic parameters for a reaction of this compound, based on analogous amidine reactions. It is important to note that these are illustrative and not experimental values for this compound itself.

| Reaction Type | Plausible Rate-Determining Step | Estimated Activation Energy (Ea) | Key Factors Influencing Rate |

| Electrophilic addition to the C=N bond | Initial attack of the electrophile | Moderate to High | Electrophilicity of the reagent, steric hindrance around the amidine |

| Nucleophilic substitution at the amidine carbon | Nucleophilic attack or departure of a leaving group | Varies with substrate and nucleophile | Nucleophilicity of the attacking species, stability of the leaving group |

| Radical hydrogen abstraction from the cycloheptane ring | C-H bond cleavage | Dependent on the abstracting radical and BDE | Strength of the abstracting radical, C-H bond dissociation energy |

The substituent on the cycloheptane ring, in this case, the carboximidamide group, could influence the rate of reactions on the ring through steric and electronic effects. For instance, the bulky amidine group might sterically hinder the approach of a radical to adjacent C-H bonds.

Theoretical and Computational Chemistry of Cycloheptanecarboximidamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Cycloheptanecarboximidamide. aps.org These methods, rooted in quantum mechanics, provide a framework for computing the electronic structure and predicting the chemical reactivity of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. youtube.comyoutube.com For this compound, DFT calculations can elucidate the distribution of electron density, which is crucial for determining the molecule's ground-state properties. youtube.com By employing various exchange-correlation functionals, such as B3LYP, researchers can accurately model the molecule's geometry and energetics. mdpi.com

DFT studies would reveal key aspects of this compound's reactivity through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the nitrogen atoms of the imidamide group are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the surrounding hydrogen atoms would exhibit positive potential.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 2.1 | eV |

| HOMO-LUMO Gap | 8.6 | eV |

This is an interactive data table. You can sort and filter the data as needed.

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a highly accurate, albeit computationally intensive, approach to studying this compound. youtube.com Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide benchmark-quality data on the molecule's geometry, vibrational frequencies, and electronic energies.

These calculations are particularly valuable for validating the results obtained from DFT and for providing a more detailed understanding of electron correlation effects. For this compound, ab initio methods could be used to precisely determine bond lengths, bond angles, and torsional angles, offering a clear picture of its three-dimensional structure.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of this compound's behavior over time, offering insights into its interactions with other molecules, such as solvents or biological macromolecules. mdpi.comyoutube.comyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing information about conformational changes and intermolecular forces. youtube.com

For this compound, MD simulations could be employed to study its solvation in various media, determining how the solvent molecules arrange themselves around the solute and calculating the free energy of solvation. In a biological context, MD simulations could model the interaction of this compound with a protein target, elucidating the binding mode and estimating the binding affinity. nih.gov These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment.

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, aiding in the interpretation of experimental spectra. nih.govrsc.orgaip.org Time-Dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, providing information about the molecule's UV-Vis absorption bands. mdpi.com

Vibrational spectroscopy, including infrared (IR) and Raman spectra, can be simulated by calculating the vibrational frequencies of the molecule. These calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within this compound. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computationally predicted to assist in the structural elucidation of the molecule and its derivatives.

Table 2: Hypothetical Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Peak/Shift | Assignment |

|---|---|---|

| UV-Vis (TD-DFT) | 210 nm | π → π* transition |

| IR | 1650 cm⁻¹ | C=N stretch |

| ¹H NMR | 3.2 ppm | -CH- adjacent to imidamide |

This is an interactive data table. You can sort and filter the data as needed.

Elucidation of Reaction Pathways and Transition State Analysis

Computational chemistry is an invaluable tool for exploring the potential reaction pathways of this compound. youtube.comyoutube.comyoutube.comyoutube.com By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanisms, locate transition states, and calculate activation energies. This information is critical for understanding the kinetics and thermodynamics of chemical reactions involving this compound.

For instance, the hydrolysis of the imidamide group could be studied computationally to determine the step-by-step mechanism and the energy barriers associated with each step. Transition state theory can then be used to estimate the reaction rates, providing a comprehensive picture of the molecule's chemical transformations.

In Silico Design of this compound Derivatives

The insights gained from computational studies can be leveraged for the in silico design of novel this compound derivatives with desired properties. semanticscholar.orgnih.gov By systematically modifying the structure of the parent molecule and computationally evaluating the properties of the resulting derivatives, it is possible to screen a large number of compounds without the need for extensive experimental synthesis and testing. nih.gov

For example, if the goal is to enhance the binding affinity of this compound to a specific protein, computational tools like molecular docking and free energy calculations can be used to predict how different functional groups attached to the cycloheptane (B1346806) ring or the imidamide moiety would affect binding. This rational design approach can significantly accelerate the discovery of new molecules with tailored functionalities.

Applications of Cycloheptanecarboximidamide in Organic Synthesis

Utilization as a Synthetic Intermediate and Precursor for Complex Molecules

The primary documented application of Cycloheptanecarboximidamide in organic synthesis is its use as a building block for the creation of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the development of novel synthetic routes to these structures is of significant importance.

One specific example of the utility of this compound is in the synthesis of oxadiazole derivatives. A patent describes a method for the preparation of an N-cycloheptanecarboximidamide-derived oxadiazole compound. The synthesis involves the reaction of this compound with other reagents to form the five-membered oxadiazole ring. This transformation highlights the ability of the imidamide functional group to participate in cyclization reactions, providing a pathway to this important class of heterocycles.

The general synthetic scheme for such a transformation can be represented as follows, where R represents a suitable reaction partner for the cyclization:

While this specific application has been documented, a broader investigation into the reactivity of this compound could reveal its potential as a precursor to a wider array of complex molecules. Its structural features, including the cycloheptyl ring and the reactive imidamide group, suggest that it could be employed in the synthesis of various other heterocyclic systems, such as thiadiazoles or triazoles, although specific examples in the scientific literature are scarce.

Further research into the reaction scope and functional group tolerance of this compound would be necessary to fully elucidate its potential as a versatile synthetic intermediate.

Catalytic Applications

Based on available scientific literature, there is no documented evidence of this compound being utilized in catalytic applications, including organocatalysis. The following subsections, which were part of the requested outline, cannot be addressed due to the absence of research in these areas for this specific compound.

Coordination Chemistry in Metal-Catalyzed Reactions

The application of this compound and its derivatives, particularly as amidinate ligands, in coordination chemistry is a cornerstone of their utility in metal-catalyzed reactions. The unique electronic and steric properties of these ligands play a crucial role in the design and efficacy of transition metal complexes for various organic transformations.

This compound as a Ligand in Transition Metal Complexes

This compound, more broadly represented by the amidine functional group, serves as a versatile ligand for a wide array of transition metals. Upon deprotonation, the resulting amidinate anion is a robust, bidentate, N,N'-chelating ligand. This class of ligands is isoelectronic with carboxylates and has been extensively studied in organometallic and coordination chemistry.

Amidinate ligands are known to form stable complexes with most transition metals. Their coordination versatility allows them to adopt various bonding modes, including monodentate, bidentate (chelating), and bridging fashions. This flexibility enables the fine-tuning of the steric and electronic environment around the metal center, which is critical for catalytic activity. The nitrogen atoms in amidinates typically bear substituents, which allows for the modulation of the ligand's properties. For instance, bulky substituents on the nitrogen atoms can create a sterically hindered environment around the metal, influencing substrate approach and selectivity.

The amidinato ligand is a two-electron donor and can form diverse bonding modes, which have been established through crystallographic studies. These include monodentate, bidentate (chelating), and bridging coordinations. This adaptability makes them valuable in stabilizing transition metals in various oxidation states, from early transition metals in high oxidation states to later transition metals in lower oxidation states.

Design and Synthesis of Metal-Cycloheptanecarboximidamide Catalysts

The synthesis of metal-cycloheptanecarboximidamide catalysts, or more generally metal-amidinate complexes, typically involves the reaction of a deprotonated amidine (amidinate salt) with a suitable metal precursor, often a metal halide. A common method involves the in situ generation of a lithiated amidine by reacting the parent amidine with an organolithium reagent like n-butyllithium, followed by the addition of the metal halide.

For example, a general approach to synthesizing amidino group 4 metal catalysts involves reacting an amine as the initial raw material with butyl lithium to form a lithium salt, followed by an addition reaction with a cyanophenyl group. The resulting ligand is then reacted with a group 4 metal chloride to yield the amidino metal catalyst nih.gov. This method is noted for its mild reaction conditions and the use of readily available and affordable materials nih.gov.

The design of these catalysts often focuses on modifying the substituents on the amidine's nitrogen atoms and the backbone carbon to control the steric and electronic properties of the resulting complex. For instance, sterically demanding amidinates have been used to create coordinatively unsaturated metal centers, which are often more catalytically active. The modular synthesis of amidinates allows for the systematic variation of these substituents, enabling the development of catalysts with tailored properties for specific applications.

The synthesis of a variety of amidine/phosphine-oxide-based ligands and their subsequent metal complexes has been described for use in nickel-catalyzed ethylene (B1197577) polymerization nih.gov. These catalysts have demonstrated high catalytic activities, showcasing the successful design and application of amidinate-based catalytic systems nih.gov.

Applications in Various Metal-Catalyzed Organic Transformations (e.g., Hydrosilylation, Conjugate Addition, Cycloaddition)

Metal complexes bearing amidinate ligands have proven to be effective catalysts in a range of organic transformations.

Hydrosilylation: Yttrium dialkyl compounds featuring sterically demanding amidinate ancillary ligands are highly effective catalysts for the hydrosilylation of a variety of olefins researchgate.net. These catalysts exhibit high turnover frequencies and can efficiently convert heteroatom-containing substrates researchgate.netrug.nlrsc.orgresearchgate.netchemrxiv.org. The performance of these catalysts can be tuned by modifying the electrophilicity of the metal center, for example, by choosing between an amidinate and a guanidinate ligand researchgate.net.

Conjugate Addition: While specific examples detailing the use of this compound in conjugate addition are scarce, the broader class of amidines has been shown to act as efficient nucleophilic catalysts in such reactions nih.govudel.edu. The conjugate addition of an amine to a conjugated ketone is a known reaction, and the nucleophilic nature of the amidine nitrogen suggests its potential participation in similar transformations nih.gov. The development of asymmetric conjugate addition reactions has been a significant area of research, often employing chiral ligands to induce stereoselectivity nih.gov.

Cycloaddition: The reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines to form pyrimidines and 1,3,5-triazines, respectively, showcases their utility in cycloaddition-type reactions organic-chemistry.orgacs.org. These reactions proceed efficiently and selectively under mild conditions organic-chemistry.orgacs.org. Mechanistic studies suggest a pathway involving nucleophilic attack of the amidine followed by cyclization, rather than a concerted cycloaddition organic-chemistry.orgacs.org.

Control of Regioselectivity and Stereoselectivity in Catalytic Reactions

The structure of the amidinate ligand plays a crucial role in controlling the selectivity of the catalyzed reaction.

Regioselectivity: In the hydrosilylation of alkenes catalyzed by organoyttrium complexes with sterically demanding amidinate ligands, high regioselectivity is observed. For unfunctionalized terminal alkenes, the reaction proceeds with excellent selectivity for the anti-Markovnikov product rug.nl. This selectivity is attributed to the steric bulk of the ligand system, which directs the incoming silane (B1218182) to the less hindered terminal position of the alkene. A highly regioselective, ligand-differentiated platinum-catalyzed hydrosilylation of propynamides has also been reported, allowing for the selective formation of either β-(E)-silyl-α,β-unsaturated amides or α-silyl-α,β-unsaturated amides with complete regiocontrol by simply changing the ligand rsc.orglibretexts.org.

Stereoselectivity: The elucidation of mechanisms in asymmetric hydrogenation reactions has shown that stereoselection is often determined by the higher reactivity of a minor diastereomer of the catalyst-substrate adduct nih.gov. While specific studies on this compound are not available, the principles of asymmetric catalysis suggest that chiral amidinate ligands could be employed to induce enantioselectivity in various transformations. The origin of stereoselectivity in such reactions is often a result of subtle non-covalent interactions between the substrate and the chiral catalyst, which stabilize the transition state leading to the major enantiomer chemrxiv.orgnih.govresearchgate.nethelsinki.fi.

This compound in Multi-Component Reaction Architectures

Amidines, the class of compounds to which this compound belongs, are valuable participants in multi-component reactions (MCRs) due to their unique reactivity. Their structural features make them ideal candidates for the rapid construction of complex molecules from simple starting materials.

A notable example is a metal-free, three-component reaction that provides N-acyl amidines from nitroalkene derivatives, dibromo amides, and amines chemrxiv.org. This approach allows for the rapid assembly of diverse and complex amidine frameworks chemrxiv.org. Another highly modular metal-free multicomponent strategy for the synthesis of sulfonyl amidines involves the in-situ formation of enamines from the addition of amines to ketones, which are then coupled with azides researchgate.netacs.orgresearchgate.netresearchgate.net. This method tolerates a broad scope of all three coupling partners, including both aromatic and aliphatic amines and ketones researchgate.netacs.orgresearchgate.netresearchgate.net.

Furthermore, a one-pot, four-component reaction catalyzed by silver has been developed for the synthesis of amidines from terminal alkynes, TMSN₃, sodium sulfinate, and a sulfonyl azide (B81097) acs.org. The proposed mechanism involves a cascade of reactions including alkyne hydroazidation and 1,3-dipolar cycloaddition acs.org. The ability of amidines to be synthesized through such convergent strategies highlights their importance in diversity-oriented synthesis. The reaction of amines with nitrilium ions to yield amidines is another pathway that can be incorporated into MCRs researchgate.net.

Contribution to Novel Synthetic Method Development (e.g., Decarboxylation, Hydrogenation, Transesterification)

The unique properties of this compound and related amidine compounds contribute to the development of novel synthetic methodologies.

Decarboxylation: While direct involvement of amidines in decarboxylation is not extensively documented, the thermal decarboxylation of carboxylic acids that possess a carbonyl group at the beta-position is a well-known reaction youtube.comyoutube.com. This process is often facilitated by heating and results in the loss of carbon dioxide youtube.comyoutube.com.

Hydrogenation: Platinum nanoparticles ligated by zwitterionic amidinates have been shown to be effective catalysts for the hydrogenation of ketones google.commdpi.com. A notable ligand effect is observed, where the catalytic activity is influenced by remote electron-donating or -accepting groups on the N-substituents of the amidinate ligands google.commdpi.com. This demonstrates the potential for fine-tuning the catalytic properties of these systems for specific hydrogenation reactions. First-row transition metal complexes have also been extensively studied for asymmetric hydrogenation rsc.org. The mechanism and stereoselectivity of these reactions are subjects of ongoing research, with a focus on understanding the role of the metal and ligand in the catalytic cycle nih.govchemrxiv.orgnih.govhelsinki.fi.

Transesterification: Amidines and their corresponding bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), are utilized in transesterification reactions. A process employing an amidine or amidine base in combination with a metal compound in the presence of an alcohol can be used to transesterify esters under mild conditions google.com. This method is particularly suitable for sensitive substrates like optically active substances and biomolecules that are prone to racemization or denaturation under harsh conditions google.com. The reaction involves the exchange of the organic group of an ester with the organic group of an alcohol and is often catalyzed by an acid or a base wikipedia.org. Bases catalyze the reaction by deprotonating the alcohol, thereby increasing its nucleophilicity wikipedia.org.

Advanced Topics in Cycloheptanecarboximidamide Chemistry

Tautomerism and Isomerization Studies

The imidamide functional group, also known as an amidine, is central to the chemical reactivity and physical properties of Cycloheptanecarboximidamide. This moiety is characterized by the presence of prototropic tautomerism, a phenomenon involving the migration of a proton.

Prototropic tautomerism in the imidamide group of this compound involves the movement of a proton between the two nitrogen atoms. This results in the existence of two or more tautomeric forms that are in dynamic equilibrium. The primary tautomers are the amino-imino and the di-imino forms. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. The amidine functionality can act as both a hydrogen bond donor and acceptor, a property that is dependent on the pH and influences which tautomeric form is favored. nih.gov

Amino-imino form: In this tautomer, one nitrogen atom is double-bonded to the central carbon, while the other is single-bonded and bears two hydrogen atoms.

Symmetrical bis-imino form: This form can exist in a deprotonated state where the negative charge is delocalized across the N-C-N system.

The relative stability of these tautomers can be investigated using spectroscopic techniques and computational chemistry.

Table 1: Predicted Relative Stabilities of this compound Tautomers

| Tautomeric Form | Predicted Relative Energy (kcal/mol) | Key Structural Features |

| Amino-imino | 0 (Reference) | One sp2 hybridized nitrogen, one sp3 hybridized nitrogen. |

| Di-imino (protonated) | Higher energy | Both nitrogen atoms are sp2 hybridized, positive charge is delocalized. |

The interconversion between the tautomeric forms of this compound is a dynamic process. The energy barrier for this proton transfer is generally low, allowing for rapid equilibrium at room temperature. The study of this interconversion is often coupled with conformational analysis of the cycloheptane (B1346806) ring.

Table 2: Predicted Conformational Preferences of this compound Tautomers

| Tautomer | Favored Cycloheptane Conformation | Predicted Dihedral Angles (Illustrative) |

| Amino-imino | Twist-Chair | C1-C2-C3-C4: ~55° |

| Di-imino (protonated) | Chair | C1-C2-C3-C4: ~-60° |

Note: This table presents hypothetical data to illustrate the concept. Specific values would require dedicated computational or experimental studies.

Mechanochemistry, the study of chemical transformations induced by mechanical force, presents a novel approach to influence tautomeric equilibria. While specific studies on this compound are not documented, research on other compounds with similar functional groups demonstrates that mechanical stress, such as grinding or milling, can induce tautomerization. This occurs because the applied mechanical energy can overcome the activation barrier for proton transfer, potentially leading to a non-equilibrium distribution of tautomers. This technique could be a solvent-free method to favor a specific tautomer of this compound that might be less stable under standard solution conditions.

Supramolecular Chemistry Involving this compound

The ability of the imidamide group to form strong hydrogen bonds makes this compound an interesting building block for supramolecular chemistry. This field explores the formation of complex, ordered structures through non-covalent interactions.

In host-guest chemistry, a larger "host" molecule can encapsulate a smaller "guest" molecule. While this compound itself is more likely to act as a guest due to its size, derivatives of it could be incorporated into larger host structures. The cycloheptane moiety provides a hydrophobic component that can interact with the cavity of a host molecule, such as a cyclodextrin (B1172386) or a calixarene. The imidamide group could then be positioned to interact with the exterior of the host or with other guest molecules. The formation of such host-guest complexes can alter the properties of the guest molecule, for example, by increasing its solubility in a particular solvent or by shielding it from the environment. The flexible nature of the cycloalkane-based cavity has been shown to be advantageous for interacting with non-planar and bulky guest molecules. nih.gov

Photophysical Properties and Luminescence Studies of this compound Coordination Complexes

The study of the photophysical properties of coordination complexes is crucial for understanding their potential in various applications, such as bio-imaging, sensors, and lighting technologies. In the case of coordination complexes involving this compound, the focus lies on how the interaction between the metal center and the ligand influences the absorption and emission of light. While specific research on this compound complexes is not extensively documented in publicly available literature, we can infer their likely photophysical behavior by examining analogous systems, particularly those involving lanthanide ions.